N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide
描述
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide is a pyrazolo-pyrimidine derivative characterized by a hybrid heterocyclic scaffold. The core structure consists of a pyrazolo[3,4-d]pyrimidine moiety linked to a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole at position 4.
属性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-15-9-7-11-21(18(15)4)31-23-20(13-28-31)24(27-14-26-23)32-22(12-17(3)30-32)29-25(33)19-10-6-5-8-16(19)2/h5-14H,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDKZJHIAPCVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazolo-pyrimidine derivatives, which are frequently explored for kinase inhibition and anticancer activity. Key structural analogues include:
*Estimated based on structural similarity to .
Pharmacological Profiles
- Target Compound : While explicit pharmacological data is unavailable, its 2-methylbenzamide group likely improves membrane permeability compared to polar substituents (e.g., 4-ethoxy in ) .
- Halogenated Analogues (): The 3-chlorophenyl and 2,4-difluorobenzamide groups enhance binding to hydrophobic kinase pockets, as seen in similar kinase inhibitors .
- Methanone Derivatives (): Pharmacological screening of such compounds revealed moderate antiproliferative activity against cancer cell lines, suggesting the target compound may share this profile .
Crystallographic Insights
Structural determination of related compounds (e.g., ) often employs SHELXL for refinement, ensuring accurate bond-length and angle measurements . This method is critical for validating the stereoelectronic effects of substituents.
准备方法
Cyclocondensation with 1,3-Diketones
In a representative procedure, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile reacts with 2,3-dimethylphenyl-1,3-diketone in acetic acid under sulfuric acid catalysis at 80°C for 6 hours. The reaction proceeds via enamine formation, followed by cyclization to yield the pyrazolo[3,4-d]pyrimidine core. Key advantages include high yields (87–92%) and regioselectivity due to electronic effects of the methyl substituents.
Reaction Conditions:
Microwave-Assisted Green Synthesis
A solvent-free microwave method enhances efficiency: equimolar amounts of 5-amino-3-methylpyrazole and ethyl 3-(2,3-dimethylphenyl)-3-oxopropanoate are irradiated at 150 W for 10 minutes. This approach reduces reaction time from hours to minutes and achieves 91% yield.
Functionalization with Benzamide Moiety
The benzamide group is introduced via nucleophilic acyl substitution or coupling reactions.
Acylation of Pyrazolopyrimidine Amine
The intermediate 4-chloro-pyrazolo[3,4-d]pyrimidine (obtained from core synthesis) undergoes amidation with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure:
Ullmann-Type Coupling
For enhanced regiocontrol, a copper-catalyzed coupling between 4-iodo-pyrazolo[3,4-d]pyrimidine and 2-methylbenzamide is performed in DMF at 110°C. This method avoids harsh acylating agents but requires longer reaction times (12 hours).
Purification and Characterization
Liquid-Liquid Extraction
Post-reaction mixtures are purified via water-DCM extraction to remove hydrophilic byproducts. The organic layer is evaporated, and the residue is recrystallized from ethanol.
Analytical Data
¹H NMR (400 MHz, DMSO-d₆):
Elemental Analysis:
Comparative Analysis of Synthetic Routes
Challenges and Optimization
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Regioselectivity: Electron-donating methyl groups on the phenyl ring direct cyclization to the 4-position of the pyrimidine ring.
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Byproduct Formation: Excess acylating agents generate hydrolyzed byproducts, mitigated by stoichiometric control.
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Solvent Choice: Ethanol and DCM balance solubility and ease of purification .
常见问题
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using precursors like 3-methyl-1H-pyrazol-5-amine and halogenated aryl compounds under basic conditions .
- Step 2 : Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Final acylation with 2-methylbenzamide to yield the target compound. Characterization : Intermediates and final products are confirmed using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .
Q. What are the primary biological screening methods used to evaluate this compound?
Initial biological screening focuses on:
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric assays to determine IC₅₀ values .
- Cytotoxicity studies : Cell viability assays (MTT/XTT) in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. How does the 2,3-dimethylphenyl substituent influence the compound’s reactivity and bioactivity?
The 2,3-dimethylphenyl group provides steric bulk and electron-donating effects, which:
- Enhance metabolic stability by reducing oxidation at the aromatic ring .
- Improve binding affinity to hydrophobic pockets in kinase domains, as shown in docking studies .
- Alter regioselectivity in substitution reactions due to steric hindrance .
Advanced Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Discrepancies often arise from pharmacokinetic factors. Methodological approaches include:
- ADME profiling : Assess plasma stability, microsomal metabolism, and membrane permeability (Caco-2 assays) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that modulate in vivo efficacy .
- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?
SAR studies should systematically modify:
- Pyrazole substituents : Replace methyl groups with halogens or electron-withdrawing groups to test electronic effects .
- Benzamide moiety : Introduce methoxy or nitro groups to evaluate hydrogen-bonding interactions .
- Core modifications : Compare pyrazolo[3,4-d]pyrimidine with imidazo[1,2-a]pyrazine analogs to assess scaffold specificity .
Example SAR Table :
| Substituent (R) | IC₅₀ (EGFR kinase) | LogP | Notes |
|---|---|---|---|
| 2,3-dimethylphenyl | 12 nM | 3.8 | High selectivity |
| 4-fluorophenyl | 45 nM | 3.2 | Reduced metabolic stability |
| 3-chlorophenyl | 28 nM | 4.1 | Improved potency but higher toxicity |
| Data derived from |
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- Molecular dynamics simulations : Predict binding mode stability and residence time in target proteins .
- QSAR modeling : Corrogate substituent lipophilicity (LogP) with cellular uptake using partial least squares (PLS) regression .
- CYP450 inhibition prediction : Use tools like Schrödinger’s ADMET Predictor to mitigate drug-drug interaction risks .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral intermediates : Use asymmetric catalysis (e.g., BINAP ligands) during pyrazole formation to control stereochemistry .
- Purification : Employ preparative HPLC with chiral columns or crystallization in polar solvents (e.g., ethanol/water mixtures) .
- Process optimization : Replace batch reactions with flow chemistry to enhance yield and reduce racemization .
Methodological Notes
- Contradictory data analysis : Always cross-validate bioactivity results across multiple assays (e.g., SPR vs. ITC) to rule out false positives .
- Synthetic pitfalls : Monitor reaction temperatures closely during cyclization steps to avoid side products like regioisomeric pyrazoles .
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